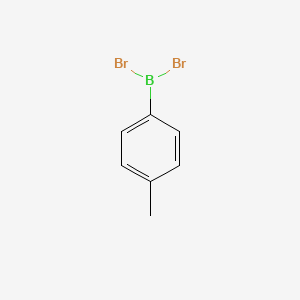
4-(Dibromoboryl)toluene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibromoboryl)toluene is an organoboron compound characterized by the presence of a dibromoboryl group attached to a toluene molecule
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dibromoboryl)toluene typically involves the electrophilic aromatic substitution of a toluene derivative. One common method includes the reaction of trimethylsilyl-substituted toluene with boron tribromide, resulting in the selective attachment of dibromoboryl groups . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product’s formation.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale electrophilic aromatic substitution reactions. The use of boron tribromide as a reagent and the optimization of reaction conditions for yield and purity are critical factors in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Dibromoboryl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The dibromoboryl group can be replaced by other nucleophiles, leading to the formation of diverse boron-containing compounds.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, often under mild conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or molecular oxygen can be used.
Reduction Reactions: Reducing agents such as sodium borohydride are typically employed.
Major Products Formed:
Substitution Products: Various boron-containing derivatives depending on the nucleophile used.
Oxidation Products: Boron oxides and related compounds.
Reduction Products: Reduced boron species.
Wissenschaftliche Forschungsanwendungen
4-(Dibromoboryl)toluene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Dibromoboryl)toluene involves its interaction with various molecular targets. The electron-deficient nature of the boron atom allows it to form Lewis acid-base complexes with electron-rich species .
Vergleich Mit ähnlichen Verbindungen
- 1,3-Bis(dibromoboryl)benzene
- 1,4-Bis(dibromoboryl)benzene
- 1,3,5-Tris(dibromoboryl)benzene
Comparison: 4-(Dibromoboryl)toluene is unique due to the presence of a single dibromoboryl group attached to a toluene molecule, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
4151-78-4 |
|---|---|
Molekularformel |
C7H7BBr2 |
Molekulargewicht |
261.75 g/mol |
IUPAC-Name |
dibromo-(4-methylphenyl)borane |
InChI |
InChI=1S/C7H7BBr2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3 |
InChI-Schlüssel |
ZDOXXJVAPIUXRQ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)C)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


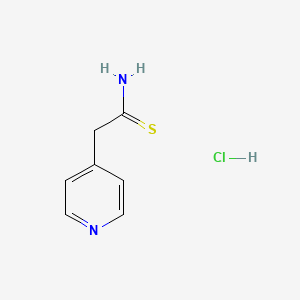
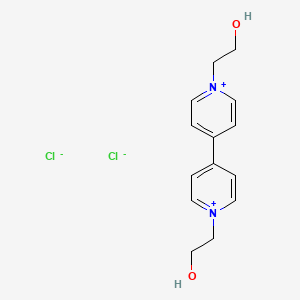
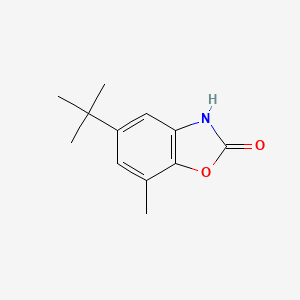
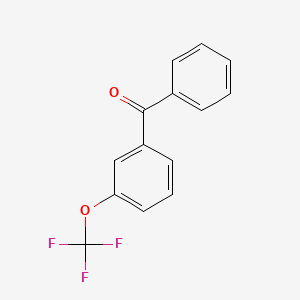

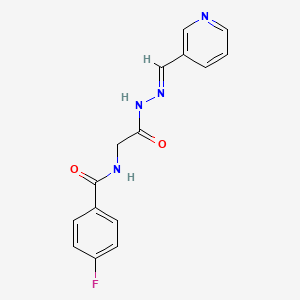
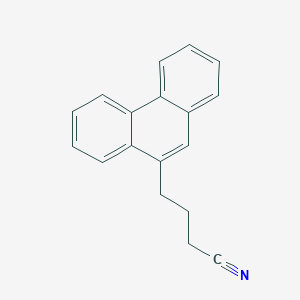
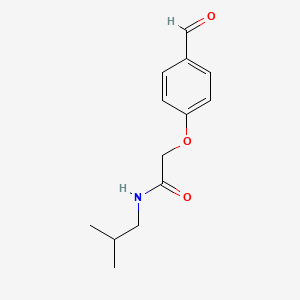
![4-amino-3-[(4-methyl-2-quinolinyl)oxymethyl]-1H-1,2,4-triazole-5-thione](/img/structure/B14140532.png)
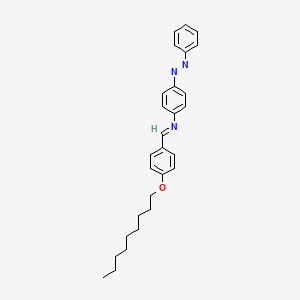
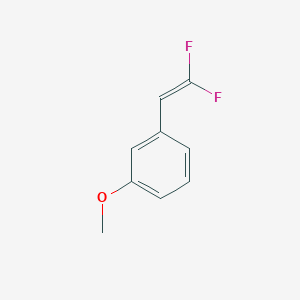
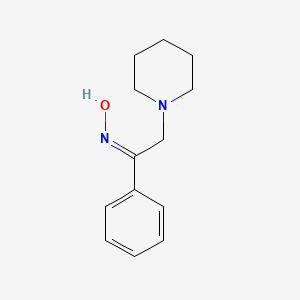

![Diethyl [(methanesulfonyl)oxy]propanedioate](/img/structure/B14140581.png)
